1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Chlorobenzoylation: The benzylated piperazine is reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.
Phenoxypropanol Formation: Finally, the compound is reacted with 3-chloropropane-1,2-diol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzoyl groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or sodium ethoxide in anhydrous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperazin-1-yl)-2-(pyridin-2-ylamino)propan-1-one
- 1-(4-Benzylpiperazin-1-yl)propan-1-one
- (4-Benzyl-piperazin-1-yl)-pyridin-2-ylmethylene-amine
Uniqueness
1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c28-24-10-6-22(7-11-24)27(32)23-8-12-26(13-9-23)33-20-25(31)19-30-16-14-29(15-17-30)18-21-4-2-1-3-5-21/h1-13,25,31H,14-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFYBISBHODJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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